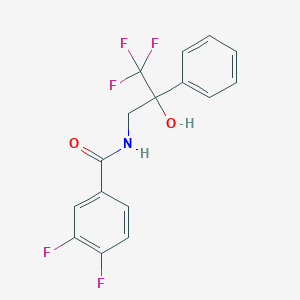
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as 3F2H-FP-U, is a synthetic compound with a wide range of applications in scientific research. It is a urea-based compound with a unique trifluoromethyl group and a fluorinated phenyl ring. This compound has been used in a variety of studies, ranging from its use as an inhibitor of enzymes to its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is not fully understood. However, it is believed that the trifluoromethyl group of the compound binds to the active site of enzymes, such as cytochrome P450 and cyclooxygenase-2, and inhibits their activity. In addition, the fluorinated phenyl ring is believed to be involved in the binding of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea have not been studied in detail. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase-2, and to bind to metal ions. In addition, it has been studied as a potential drug candidate for the treatment of cancer and has been shown to have anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is readily available. In addition, it is a potent inhibitor of enzymes and can be used to study the effects of enzyme inhibition. However, the compound is not water-soluble and must be used in organic solvents.
Direcciones Futuras
There are a number of potential future directions for 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea. It could be further studied as a potential drug candidate for the treatment of cancer. In addition, it could be studied as an inhibitor of other enzymes, such as proteases and kinases. It could also be studied as a potential ligand for the detection of other metal ions. Finally, it could be studied as a potential inhibitor of other biochemical pathways, such as signal transduction pathways.
Métodos De Síntesis
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can be synthesized through a variety of methods. One method involves the reaction of 2-fluorophenyl isocyanate and 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl alcohol in the presence of a catalytic amount of triethylamine. The reaction is carried out at room temperature and the product is isolated by column chromatography. Another method involves the reaction of 2-fluorophenyl isocyanate and 3-trifluoromethyl-2-hydroxy-2-phenylpropyl alcohol in the presence of a catalytic amount of triphenylphosphine. The reaction is carried out at room temperature and the product is isolated by silica gel column chromatography.
Aplicaciones Científicas De Investigación
3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been used in various scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used as a ligand for the detection of metal ions. In addition, it has been studied as a potential drug candidate for the treatment of cancer.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O2/c17-12-8-4-5-9-13(12)22-14(23)21-10-15(24,16(18,19)20)11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYWPSIULUYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)
![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495078.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495085.png)
![methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495089.png)

![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)
![ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495117.png)
![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495141.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495148.png)
![(3Z)-3-[(3-chlorophenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B6495156.png)